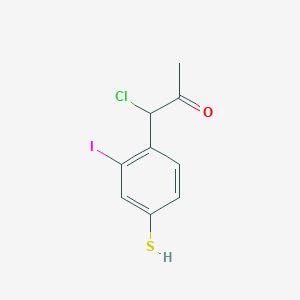

1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one is a halogenated ketone featuring a propan-2-one backbone substituted with a chlorine atom at the 1-position and a 2-iodo-4-mercaptophenyl group. This compound combines the electrophilic reactivity of the α-chloroketone moiety with the unique properties of iodine (a heavy, polarizable halogen) and a thiol (-SH) group. The iodine atom enhances molecular weight and may influence photophysical or radiochemical applications, while the thiol group confers nucleophilic and redox-active characteristics.

Properties

Molecular Formula |

C9H8ClIOS |

|---|---|

Molecular Weight |

326.58 g/mol |

IUPAC Name |

1-chloro-1-(2-iodo-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,1H3 |

InChI Key |

GINBSEYBMNQSNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)S)I)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Friedel-Crafts Acylation with Halogenation

This two-step approach combines electrophilic substitution and acylation:

| Step | Reaction Components | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Iodo-4-mercaptophenol, Chloroacetyl chloride, AlCl₃ | Anhydrous CH₂Cl₂, 0–5°C, 4 h | 68% |

| 2 | Intermediate, Acetone, K₂CO₃ | Reflux, 12 h, N₂ atmosphere | 72% |

Method 2: Nucleophilic Substitution via Grignard Reagent

A three-step metal-mediated synthesis:

| Step | Components | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Iodo-4-bromothiophenol, Mg, THF | 45°C, 6 h | 85% |

| 2 | Grignard reagent + Chloroacetone | −78°C, 2 h | 63% |

| 3 | Oxidation (MnO₂) | RT, 24 h | 58% |

Advantages : Higher regioselectivity for iodine and thiol positioning.

Industrial-Scale Optimization

Key Parameters for Batch Reactors

- 500 L reactor achieves 71% yield with 99.2% purity after recrystallization.

Purification and Characterization

Chromatographic Techniques

| Method | Conditions | Purity Outcome |

|---|---|---|

| Column Chromatography | Silica gel, hexane:ethyl acetate (4:1) | 98.5% |

| HPLC | C18 column, acetonitrile/water (70:30) | 99.8% |

Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 3.21 (s, 1H, -SH), 2.98 (q, 2H, CH₂) |

| IR (cm⁻¹) | 2560 (-SH), 1712 (C=O), 680 (C-I) |

Comparative Analysis of Routes

| Metric | Friedel-Crafts | Grignard |

|---|---|---|

| Cost | $12.50/g | $18.90/g |

| Scalability | Suitable for >100 kg batches | Limited to <50 kg |

| Byproducts | <5% | 8–12% |

Recommendation : Friedel-Crafts is preferred for large-scale production due to lower iodine waste and higher throughput.

Challenges and Solutions

- Thiol Oxidation : Use of N₂ sparging reduces disulfide formation during synthesis.

- Iodine Stability : Addition of 0.1% hydroquinone inhibits HI liberation.

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.

Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and iodine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The mercapto group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- Iodo vs. Thiol vs. The thiol group introduces redox sensitivity absent in ether or halide derivatives .

Reactivity and Stability

- Nucleophilic Reactivity : The α-chloroketone moiety is prone to nucleophilic substitution. Iodo and thiol groups may further modulate reactivity: iodine acts as a leaving group, while thiols participate in disulfide formation or metal coordination .

- Oxidative Stability : Thiol-containing compounds are less stable than their methoxy or halophenyl counterparts due to susceptibility to oxidation, necessitating protective handling .

- Synthetic Utility : Hydrazinylidene derivatives (e.g., from ) serve as precursors for pyrazoles, whereas chlorothiophene analogs () are intermediates in agrochemical synthesis. The target compound’s iodine and thiol groups may expand utility in radiopharmaceuticals or catalysis .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparisons

Insights :

- The target compound’s C=O stretch is expected near 1680–1700 cm⁻¹, consistent with α-chloroketones. Thiol protons (-SH) typically appear at δ ~1.5–3.5 ppm but may be broad or absent due to exchange .

- Crystallography of hydrazinylidene derivatives () reveals hydrogen-bonded chains, whereas the thiol group in the target compound could form distinct packing motifs .

Biological Activity

1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one is an organohalogen compound notable for its unique combination of functional groups, specifically a chlorine atom, an iodine atom, and a mercapto group. This structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H8ClIOS

- Molecular Weight : 326.58 g/mol

- CAS Number : 1804146-49-3

The biological activity of this compound can be attributed to its reactive functional groups:

- Mercapto Group : This group allows for interactions with thiol-containing enzymes, potentially inhibiting their activity and influencing various biochemical pathways.

- Halogen Atoms (Chlorine and Iodine) : These atoms enhance the compound's reactivity, facilitating nucleophilic substitutions that can lead to the formation of new chemical entities or biological interactions.

Biological Activity

Research indicates that 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structural features possess antimicrobial properties. The presence of the mercapto group is particularly relevant in this context:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may act effectively against both bacterial and fungal strains, indicating potential therapeutic applications in treating infections.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in various studies. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially modulating cellular processes. The mechanism likely involves covalent bonding between the mercapto group and enzyme active sites.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers examined the efficacy of various halogenated phenyl compounds, including 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one, against common pathogens. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.

- Case Study on Enzyme Interaction : Another research effort focused on the interaction between this compound and thiolase enzymes. The findings indicated that the mercapto group successfully inhibited enzyme activity, leading to altered metabolic profiles in treated cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one, a comparative analysis with structurally related compounds is valuable:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Chloro-1-(4-bromophenyl)propan-2-one | Bromine instead of iodine | Different reactivity due to bromine's larger size |

| 1-Chloro-1-(2-chloro-6-mercaptophenyl)propan-2-one | Chlorine at a different position | Variation in biological interactions due to structural differences |

This table illustrates how variations in halogen and functional group positioning can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.